Carbobenzyloxy-L-threonylglycine benzyl ester
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Overview
Description
Carbobenzyloxy-L-threonylglycine benzyl ester: is a synthetic compound with the molecular formula C21H24N2O6 and a molecular weight of 400.43 g/mol . It is often used in peptide synthesis and serves as a protected dipeptide intermediate. The compound is characterized by the presence of a carbobenzyloxy (Cbz) group, which acts as a protecting group for the amino function, and a benzyl ester group, which protects the carboxyl function .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of carbobenzyloxy-L-threonylglycine benzyl ester typically begins with L-threonine and glycine.
Protection of Amino Groups: The amino group of L-threonine is protected using the carbobenzyloxy (Cbz) group through a reaction with benzyl chloroformate.
Coupling Reaction: The protected L-threonine is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like N-methylmorpholine (NMM).
Esterification: The carboxyl group of the resulting dipeptide is esterified with benzyl alcohol in the presence of a catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods:
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: The compound undergoes hydrogenation to remove the carbobenzyloxy and benzyl ester protecting groups, yielding the free dipeptide.
Hydrolysis: Acidic or basic hydrolysis can be used to cleave the ester bond, resulting in the formation of the corresponding carboxylic acid.
Substitution Reactions: The protected amino and carboxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst under hydrogen gas.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Free Dipeptide: Obtained after deprotection.
Carboxylic Acid: Formed through hydrolysis.
Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Protecting Group Chemistry: Serves as a model compound for studying protecting group strategies in organic synthesis.
Biology:
Enzyme Substrates: Used in the study of enzyme kinetics and mechanisms.
Protein Engineering: Employed in the design and synthesis of novel proteins and peptides.
Medicine:
Drug Development: Investigated for its potential use in the development of peptide-based therapeutics.
Bioconjugation: Used in the synthesis of bioconjugates for targeted drug delivery.
Industry:
Biotechnology: Utilized in the production of recombinant proteins and peptides.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
Mechanism:
The mechanism of action of carbobenzyloxy-L-threonylglycine benzyl ester primarily involves its role as a protected intermediate in peptide synthesis. The carbobenzyloxy and benzyl ester groups protect the amino and carboxyl functions, respectively, allowing for selective deprotection and subsequent coupling reactions.
Molecular Targets and Pathways:
Amino Acids: Targets amino acids for coupling reactions.
Peptide Bonds: Facilitates the formation of peptide bonds through selective deprotection and activation.
Comparison with Similar Compounds
Carbobenzyloxy-L-threonyl-L-leucine benzyl ester: Similar structure but with leucine instead of glycine.
Carbobenzyloxy-L-threonyl-L-alanine benzyl ester: Similar structure but with alanine instead of glycine.
Uniqueness:
Specificity: The presence of glycine provides unique properties in terms of flexibility and reactivity.
Versatility: The compound’s protecting groups make it highly versatile for various synthetic applications.
Properties
CAS No. |
16305-79-6 |
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Molecular Formula |
C21H24N2O6 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
benzyl 2-[[(2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
InChI |
InChI=1S/C21H24N2O6/c1-15(24)19(23-21(27)29-14-17-10-6-3-7-11-17)20(26)22-12-18(25)28-13-16-8-4-2-5-9-16/h2-11,15,19,24H,12-14H2,1H3,(H,22,26)(H,23,27)/t15?,19-/m0/s1 |
InChI Key |
WMHMDYZXLLZIMG-FUBQLUNQSA-N |
Isomeric SMILES |
CC([C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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